molecular formula C7H7Br2NO B1590041 2,4-Dibromo-5-methoxyaniline CAS No. 35736-52-8

2,4-Dibromo-5-methoxyaniline

Cat. No.: B1590041
CAS No.: 35736-52-8
M. Wt: 280.94 g/mol
InChI Key: RBFJSDKTASSGSH-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxyaniline is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methoxyaniline typically involves the bromination of 5-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually performed at room temperature to control the substitution pattern and avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of bromine and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines or thiophenols.

    Oxidation: Quinones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-methoxyaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

2,4-Dibromo-5-methoxyaniline (DBMA) is an organic compound with significant biological activity, particularly in the pharmaceutical and agrochemical fields. This compound is characterized by its dibromo and methoxy substituents on the aniline ring, which enhance its reactivity and potential applications in drug development.

  • Molecular Formula: C7_7H7_7Br2_2NO
  • Molecular Weight: 280.94 g/mol
  • CAS Number: 35736-52-8

Aldose Reductase Inhibition

Recent studies have highlighted that DBMA acts as an aldose reductase inhibitor , a key enzyme involved in the polyol pathway linked to diabetic complications. Inhibition of this enzyme can mitigate the effects of diabetes by preventing the accumulation of sorbitol, which is toxic at high levels. Research indicates that compounds similar to DBMA demonstrate low IC50 values, suggesting potent inhibitory effects against aldose reductase .

Structure-Activity Relationship (SAR)

The biological activity of DBMA can be attributed to its unique structural features:

  • The presence of bromine atoms enhances electron-withdrawing properties, which may improve binding affinity to target enzymes.
  • The methoxy group contributes to lipophilicity, facilitating cellular uptake .

In Vitro Studies

A study conducted on various methoxyaniline derivatives, including DBMA, demonstrated significant biological activities through enzyme inhibition assays. The results indicated that DBMA effectively reduced aldose reductase activity in a dose-dependent manner.

Compound NameIC50 Value (µM)Biological Activity
This compound12.5Aldose reductase inhibition
3,4-Dibromo-5-methoxyaniline15.0Aldose reductase inhibition
3-Bromo-4-methoxyaniline25.0Weaker inhibition

This table illustrates the comparative potency of DBMA relative to similar compounds, highlighting its effectiveness as an aldose reductase inhibitor .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between DBMA and aldose reductase. These studies suggest that the bromine atoms and methoxy group play crucial roles in stabilizing the enzyme-ligand complex, enhancing the compound's inhibitory capacity .

Synthesis and Applications

DBMA serves as a versatile building block in organic synthesis:

  • It is utilized in the synthesis of heterocyclic compounds such as indoles and benzimidazoles, which are vital in pharmaceutical development.
  • The compound is also employed in various coupling reactions (e.g., Suzuki-Miyaura cross-coupling), allowing for the construction of complex organic molecules with tailored biological properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-5-methoxyaniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reducing a nitro precursor (e.g., 2,4-dibromo-5-nitroanisole) using hydrogen chloride and iron in acetic acid at 50°C for 6 hours. Optimization strategies include adjusting catalyst loading, exploring alternative reducing agents (e.g., catalytic hydrogenation), or employing continuous flow reactors to enhance scalability and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR (1H, 13C) : To confirm substituent positions and aromatic ring structure.
  • IR Spectroscopy : To identify functional groups (e.g., -NH₂, -OCH₃).
  • Mass Spectrometry (MS) : For molecular weight verification.
  • HPLC : To assess purity and detect byproducts. Cross-validation with computational simulations (e.g., density functional theory) can resolve ambiguities in spectral assignments .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store in a tightly sealed container at 2–8°C, protected from light. Avoid contact with strong acids, bases, or oxidizers. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Incompatibility with oxidizing agents necessitates segregated storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Density functional theory (DFT) calculations can model electron density distribution on the aromatic ring, identifying reactive sites for substitution. For example, bromine atoms at positions 2 and 4 are meta-directing, influencing regioselectivity in NAS. Experimental kinetic studies (e.g., varying nucleophiles like methoxide or amines) validate computational predictions .

Q. What strategies address contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Resolve discrepancies by:

  • Conducting dose-response curves under standardized conditions.
  • Validating results with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).
  • Performing meta-analyses to identify trends across datasets .

Q. How does the methoxy group in this compound influence its thermal stability in polymer matrices?

The electron-donating methoxy group enhances thermal stability by reducing oxidation susceptibility. Thermogravimetric analysis (TGA) shows decomposition onset at ~270°C. Comparative studies with non-methoxy analogs (e.g., 2,4-dibromoaniline) reveal a 20–30°C increase in stability, attributed to resonance effects .

Q. What challenges arise in crystallizing this compound for X-ray diffraction (XRD), and how can they be mitigated?

Challenges include low solubility and polymorphism. Strategies:

  • Use solvent mixtures (e.g., DCM/hexane) for slow evaporation.
  • Employ co-crystallization agents (e.g., crown ethers) to stabilize crystal lattices.
  • Refine structures using SHELX software, which accommodates heavy atoms (Br) for accurate phase determination .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for aldose reductase inhibition?

SAR approaches involve:

  • Substituting bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
  • Modifying the methoxy group’s position to reduce steric hindrance in enzyme active sites.
  • Docking simulations (e.g., AutoDock Vina) to predict interactions with aldose reductase’s catalytic residues .

Methodological Guidance Table

Research FocusTechniques/ApproachesKey References
Synthesis OptimizationContinuous flow reactors, catalytic hydrogenation
Structural AnalysisXRD with SHELX refinement, DFT simulations
Biological ActivityEnzymatic assays, molecular docking
Thermal StabilityTGA, DSC, comparative analog studies
Data ContradictionMeta-analysis, orthogonal validation assays

Properties

IUPAC Name

2,4-dibromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJSDKTASSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539373
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35736-52-8
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dibromo-5-methoxyaniline
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